![molecular formula C8H9F3N2 B3154994 1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine CAS No. 790199-66-5](/img/structure/B3154994.png)
1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine
Overview
Description
“1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine” is a chemical compound with the molecular formula C8H9F3N2 . It is related to “2,2,2-Trifluoroethylhydrazine”, which is a clear yellow to green liquid .
Physical And Chemical Properties Analysis
“1-Phenyl-1-(2,2,2-trifluoroethyl)hydrazine” has a molecular weight of 190.17 . The related compound “2,2,2-Trifluoroethylhydrazine” has a density of 1.294 g/mL at 25 °C and a refractive index of 1.361 .Scientific Research Applications
Anticonvulsant Properties: PTFH derivatives have demonstrated anticonvulsant activity in preclinical studies. Researchers are exploring their use as novel antiepileptic agents .
Anticancer Activity: PTFH-based compounds exhibit cytotoxic effects against cancer cells. Their mechanism of action involves disrupting cellular processes, making them attractive candidates for further investigation in oncology .
Organic Synthesis and Click Chemistry
PTFH serves as a valuable building block in organic synthesis:
- Click Chemistry : The trifluoroethyl group in PTFH can participate in click reactions, particularly the Huisgen 1,3-dipolar cycloaddition. Researchers utilize this chemistry to construct complex molecules efficiently .
Supramolecular Chemistry and Materials Science
PTFH contributes to the design of functional materials:
Supramolecular Assemblies: PTFH-containing molecules can self-assemble into supramolecular structures. These assemblies find applications in drug delivery, sensors, and molecular recognition .
Materials for Optoelectronics: PTFH derivatives have been incorporated into luminescent materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes .
Biological Activity and Bioconjugation
PTFH interacts with biological systems:
Bioconjugation: Researchers use PTFH as a linker for bioconjugation, attaching it to biomolecules (e.g., proteins, peptides) for targeted drug delivery or imaging purposes .
Fluorescent Imaging: PTFH-based fluorophores exhibit strong fluorescence, making them useful for cellular imaging and tracking biological processes .
For more in-depth information, you can refer to the following sources:
Safety and Hazards
The safety data sheet for “1-Phenyl-2-(trifluoroethyl)hydrazine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Mechanism of Action
Target of Action
Similar compounds such as 2,2,2-trifluoroethylhydrazine have been studied for their interaction with heme proteins like myoglobin .
Mode of Action
It’s worth noting that hydrazine derivatives often act through nucleophilic reactions, where the hydrazine moiety can react with carbonyl compounds to form hydrazones .
properties
IUPAC Name |
1-phenyl-1-(2,2,2-trifluoroethyl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)6-13(12)7-4-2-1-3-5-7/h1-5H,6,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCNCVBUWVVCRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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